Cas no 1368698-66-1 (3-Ethyl-1-(propan-2-yl)-1h-pyrazole-5-carboxylic acid)
3-Ethyl-1-(propan-2-yl)-1h-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-ethyl-2-propan-2-ylpyrazole-3-carboxylic acid
- 3-ETHYL-1-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXYLICACID
- EN300-1617081
- STL588956
- 3-ETHYL-1-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
- AKOS022535096
- 1368698-66-1
- 1H-Pyrazole-5-carboxylic acid, 3-ethyl-1-(1-methylethyl)-
- 3-Ethyl-1-(propan-2-yl)-1h-pyrazole-5-carboxylic acid
-
- Inchi: 1S/C9H14N2O2/c1-4-7-5-8(9(12)13)11(10-7)6(2)3/h5-6H,4H2,1-3H3,(H,12,13)
- InChI Key: IBVWMUHRFWPBEB-UHFFFAOYSA-N
- SMILES: OC(C1=CC(CC)=NN1C(C)C)=O
Computed Properties
- Exact Mass: 182.105527694g/mol
- Monoisotopic Mass: 182.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.16±0.1 g/cm3(Predicted)
- Boiling Point: 324.5±30.0 °C(Predicted)
- pka: 3.12±0.10(Predicted)
3-Ethyl-1-(propan-2-yl)-1h-pyrazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1617081-0.05g |
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3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
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| Enamine | EN300-1617081-0.25g |
3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
1368698-66-1 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-1617081-0.5g |
3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
1368698-66-1 | 0.5g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-1617081-1.0g |
3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
1368698-66-1 | 1g |
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| Enamine | EN300-1617081-2.5g |
3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
1368698-66-1 | 2.5g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-1617081-5.0g |
3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
1368698-66-1 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-1617081-10.0g |
3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
1368698-66-1 | 10g |
$3131.0 | 2023-06-04 | ||
| Enamine | EN300-1617081-50mg |
3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
1368698-66-1 | 50mg |
$612.0 | 2023-09-23 | ||
| Enamine | EN300-1617081-100mg |
3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
1368698-66-1 | 100mg |
$640.0 | 2023-09-23 |
3-Ethyl-1-(propan-2-yl)-1h-pyrazole-5-carboxylic acid Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 3-Ethyl-1-(propan-2-yl)-1h-pyrazole-5-carboxylic acid
Professional Introduction to 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic Acid (CAS No. 1368698-66-1)
3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, identified by its CAS number 1368698-66-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its versatile structural framework and potential applications in drug discovery and material science. The compound's molecular structure, featuring a pyrazole core substituted with ethyl and isopropyl groups, makes it a valuable scaffold for developing novel bioactive molecules.
The pyrazole moiety is a prominent pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of both ethyl and isopropyl substituents on the pyrazole ring enhances its lipophilicity, making it an attractive candidate for oral administration and membrane permeability. This feature is particularly relevant in the design of small-molecule drugs that require efficient absorption and distribution within the body.
In recent years, there has been a surge in research focused on developing new therapeutic agents derived from pyrazole derivatives. Studies have demonstrated that modifications at the 3-position of the pyrazole ring can significantly influence the compound's pharmacological properties. For instance, 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been explored as a precursor in synthesizing compounds with potential antimicrobial, anti-inflammatory, and anticancer activities. The carboxylic acid functionality at the 5-position further expands its synthetic utility, allowing for further derivatization into esters, amides, or other pharmacologically relevant moieties.
The compound's structural features also make it a promising candidate for material science applications. Pyrazole derivatives are known for their stability under various conditions, making them suitable for use in coatings, adhesives, and specialty polymers. Additionally, the ability to functionalize the pyrazole ring opens up possibilities for designing materials with tailored properties, such as conductivity or biodegradability.
Recent advancements in computational chemistry have enabled more efficient virtual screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict the binding affinity of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid to various biological targets. This approach has accelerated the discovery process and identified novel leads for further experimental validation. For example, computational studies have suggested that this compound may interact with enzymes involved in metabolic pathways relevant to neurological disorders.
The synthesis of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include condensation reactions to form the pyrazole ring followed by selective alkylation at the 3-position. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing unwanted byproducts and improving overall yields. These developments are crucial for scaling up production while maintaining high purity standards required for pharmaceutical applications.
The compound's potential as an intermediate in drug development has been explored in several preclinical studies. Researchers have synthesized analogs of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid to evaluate their biological activity across different disease models. Preliminary results indicate promising effects on modulating inflammatory responses and inhibiting tumor growth. These findings underscore the importance of this scaffold in addressing unmet medical needs.
In conclusion, 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 1368698-66-1) represents a compelling example of how structural diversity can be leveraged to develop novel bioactive molecules. Its unique combination of lipophilicity, stability, and synthetic accessibility positions it as a valuable asset in both academic research and industrial applications. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly critical role in shaping the future of medicine and materials science.
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